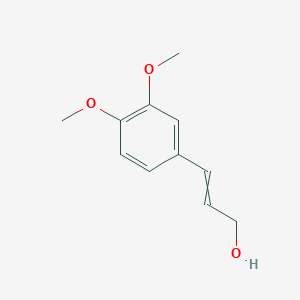2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-
CAS No.:
Cat. No.: VC14408016
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14O3 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
| Standard InChI | InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3 |
| Standard InChI Key | OYICGYUCCHVYRR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=CCO)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CCO)OC |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Structural Representation
The IUPAC name 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol precisely describes its molecular architecture:
-
A benzene ring with methoxy (-OCH₃) groups at positions 3 and 4
-
A three-carbon allyl alcohol chain (CH₂=CH-CH₂OH) attached at position 1 of the aromatic ring
The canonical SMILES representation COC1=C(C=C(C=C1)C=CCO)OC provides a machine-readable structural description . The molecular structure contains four rotatable bonds, enabling conformational flexibility that may influence its biological activity and metabolic fate .
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Exact Mass | 194.094294304 g/mol |
| Topological Polar Surface | 38.70 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Physicochemical Properties
Solubility and Partitioning Behavior
With a topological polar surface area of 38.70 Ų and XLogP of 1.30 , the compound exhibits:
-
Moderate lipophilicity favoring membrane permeability
-
Predicted aqueous solubility of ~1-10 mg/mL (estimated from AlogP)
-
pH-dependent ionization characteristics (pKa of alcohol group ~15-16)
Thermal Stability and Reactivity
The conjugated system (aromatic ring + allyl alcohol) suggests:
-
Thermal decomposition temperatures >200°C (typical for methoxybenzenes)
-
Susceptibility to autoxidation at the allylic position
-
Potential for Diels-Alder reactions with electron-deficient dienophiles
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
ADMET predictions via admetSAR 2.0 reveal :
Table 2: Key ADMET Properties
| Parameter | Value | Probability |
|---|---|---|
| Human Intestinal Absorption | + | 99.42% |
| Blood-Brain Barrier Penetration | + | 60.00% |
| Oral Bioavailability | + | 81.43% |
| P-glycoprotein Substrate | - | 93.52% |
These properties suggest efficient gastrointestinal absorption with moderate CNS penetration potential. The 60% BBB penetration probability indicates possible neuroactivity, warranting further investigation.
Metabolism and Elimination
Cytochrome P450 interaction profile :
-
Substrate for CYP3A4 (65.35%), CYP2C9 (59.18%), CYP2D6 (68.60%)
-
Inhibitor of CYP2C9 (94.45%), CYP2D6 (92.78%)
The compound's metabolism likely involves:
-
O-demethylation of methoxy groups
-
Oxidation of the allylic alcohol to carboxylic acid
-
Conjugation reactions (glucuronidation, sulfation)
Toxicity Considerations
-
Low carcinogenic potential (80.28% non-carcinogenic)
-
68.63% probability of eye irritation
-
High mitochondrial localization (86.69%) suggesting potential for metabolic disruption
Analytical Characterization Techniques
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) would reveal:
-
Base peak at m/z 194.0943 ([M+H]⁺)
-
Characteristic fragmentation patterns:
-
Loss of H₂O (18 Da) from the alcohol group
-
Cleavage of methoxy groups (32 Da)
-
Chromatographic Behavior
Predicted reversed-phase HPLC characteristics:
-
Retention time: 8-12 minutes (C18 column, acetonitrile/water gradient)
-
UV-Vis absorption maxima: ~270 nm (aromatic π→π* transitions)
Comparative Analysis with Structural Analogs
Cinnamic Alcohol Derivatives
Compared to cinnamic alcohol (3-phenyl-2-propen-1-ol) :
-
Enhanced metabolic stability due to methoxy substituents
-
Reduced prohapten potential (no autoxidation to reactive aldehydes)
-
Improved pharmacokinetic profile (higher oral bioavailability)
Dimethoxybenzene Analogs
Structural comparisons reveal:
-
Increased polarity vs. 3,4-dimethoxytoluene
-
Hydrogen-bonding capacity absent in methyl ether analogs
-
Conformational restrictions compared to ortho-substituted derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume